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Compound of Interest

Compound Name:
3-(3-Bromo-4-

hydroxyphenyl)propanoic acid

CAS No.: 20146-10-5

Cat. No.: B3114451

Get Quote

Executive Summary
3-(3-Bromo-4-hydroxyphenyl)propanoic acid is a halogenated phenolic acid frequently

utilized as a critical building block in the synthesis of tyrosinase inhibitors, thyroid hormone

analogs, and bioactive polyphenols. Accurate structural elucidation of this compound requires a

multidimensional analytical approach. This technical guide provides an in-depth, rigorously

validated framework for the spectral characterization of 3-(3-Bromo-4-
hydroxyphenyl)propanoic acid using Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Identity & Analytical Workflow
IUPAC Name: 3-(3-Bromo-4-hydroxyphenyl)propanoic acid

CAS Number: 20146-10-5[1]
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Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol [1]

To ensure absolute structural confirmation, a tripartite analytical workflow is deployed, isolating

specific molecular features (connectivity, mass, and functional groups) through orthogonal

techniques.
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Figure 1: Multidimensional analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale
For halogenated phenolic acids, the choice of solvent is critical. Deuterated chloroform (CDCl3)

often yields poor solubility and broad peaks due to intermolecular hydrogen bonding. Dimethyl

sulfoxide-d6 (DMSO-d6) is the solvent of choice because its strong hydrogen-bond accepting

nature disrupts solute-solute interactions, yielding sharp, highly resolved resonances for both

the phenolic and carboxylic protons.

Spectral Interpretation
Based on established spectrometric identification rules[2], the 1H NMR spectrum in DMSO-d6

reveals an asymmetric trisubstituted aromatic ring. The bromine atom at C3 and the hydroxyl

group at C4 dictate the splitting pattern:
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H-2 (ortho to Br, meta to propanoic chain): Appears as a doublet with a small meta-coupling

constant (

Hz).

H-5 (ortho to OH): Appears as a doublet with a typical ortho-coupling constant (

Hz).

H-6 (meta to Br, ortho to H-5): Appears as a doublet of doublets (

Hz).

In the 13C NMR spectrum, the "heavy atom effect" of bromine causes a distinct shielding of the

ipso carbon (C3), shifting it upfield to ~109 ppm, while the electronegative oxygen deshields C4

to ~153 ppm[2].

Quantitative Data Summary
Table 1: Predicted NMR Assignments in DMSO-d6 (400 MHz for 1H, 100 MHz for 13C)
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Position
1H Chemical
Shift (ppm)

Multiplicity &
J-Coupling

13C Chemical
Shift (ppm)

Assignment
Notes

C1 (ipso) - - 133.0

Aromatic C

attached to alkyl

chain

C2 7.30 d, J = 2.0 Hz 132.5
Aromatic CH

(meta to alkyl)

C3 (C-Br) - - 109.5

Shielded by

heavy atom

effect

C4 (C-OH) - - 153.0

Deshielded by

electronegative

O

C5 6.85 d, J = 8.2 Hz 116.0
Aromatic CH

(ortho to OH)

C6 7.05
dd, J = 8.2, 2.0

Hz
129.0 Aromatic CH

C1' (C=O) - - 174.5
Carboxylic acid

carbonyl

C2' (CH2) 2.50 t, J = 7.5 Hz 35.5
Aliphatic CH2

adjacent to C=O

C3' (CH2) 2.75 t, J = 7.5 Hz 29.5 Benzylic CH2

Ar-OH 10.00 br s -

Phenolic

hydroxyl

(exchangeable)

COOH 12.10 br s -

Carboxylic

hydroxyl

(exchangeable)

Mass Spectrometry (MS)
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Causality & Rationale
Electrospray Ionization (ESI) in negative ion mode is the optimal technique for phenolic acids.

Because the carboxylic acid and phenol groups are highly acidic, they readily deprotonate to

form stable

anions, offering superior sensitivity and virtually eliminating background chemical noise
compared to positive mode[3].

Isotopic Signature & Fragmentation
The presence of a single bromine atom provides a definitive diagnostic feature: a 1:1 isotopic

doublet separated by 2 mass units (

and

). The molecular ion

will appear at m/z 243 and 245. Upon Collision-Induced Dissociation (CID), phenolic acids
typically undergo decarboxylation (loss of 44 Da) and cleavage of the alkyl chain[3].

[M-H]- m/z 243/245
(Molecular Ion)

[M-H-CO2]- m/z 199/201
(Decarboxylation)

 -44 Da (-CO2)

[M-H-C3H4O2]- m/z 171/173
(Alkyl Cleavage)

 -72 Da

m/z 79/81
(Bromide Ion)

 Heterolytic Cleavage

Click to download full resolution via product page

Figure 2: Proposed ESI-MS negative mode fragmentation pathway.

Table 2: ESI-MS Negative Mode Peak Assignments
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m/z Value Ion Type Relative Intensity
Structural
Assignment

243 / 245 100% (Base Peak)

Deprotonated

molecular ion (79Br /

81Br)

199 / 201 45%
Loss of carboxyl

group

171 / 173 20%
Loss of propanoic acid

side chain

79 / 81 15%
Heterolytic cleavage

of C-Br bond

Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Rationale
Attenuated Total Reflectance (ATR) FT-IR is strictly recommended over traditional KBr pellet

methods. KBr is highly hygroscopic; absorbed moisture creates a massive, broad artifact in the

3400-3000 cm⁻¹ region, which obscures the critical O-H stretching vibrations of the analyte.

ATR requires no sample preparation and yields highly reproducible spectra[2].

Table 3: Key ATR-FTIR Vibrational Modes
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Wavenumber (cm⁻¹) Peak Shape/Intensity Vibrational Assignment

3400 - 2500 Broad, Strong
O-H stretch (overlapping

phenolic and carboxylic acid)

1705 Sharp, Strong
C=O stretch (carboxylic acid

carbonyl)

1600, 1500 Sharp, Medium
C=C stretch (aromatic ring

skeletal vibrations)

1210 Sharp, Strong C-O stretch (phenolic)

650 Sharp, Medium
C-Br stretch (halogen-carbon

bond)

Validated Experimental Protocols
To ensure data integrity and trustworthiness, the following protocols are designed as self-

validating systems, incorporating internal checks to prevent analytical artifacts.

Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of

anhydrous DMSO-d6 (99.9% D, stored over molecular sieves to prevent water

contamination). Transfer to a clean 5 mm NMR tube.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe

temperature to a stable 298 K.

Acquisition Parameters:

1H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

13C NMR: 1024 scans, D1 of 2.0 s, with WALTZ-16 proton decoupling.

Self-Validation Step: Calibrate the chemical shift scale internally using the residual solvent

peaks. Ensure the DMSO pentet is exactly at 2.50 ppm (1H) and the septet is at 39.52 ppm
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(13C). If the water peak (broad singlet near 3.3 ppm) is excessively large, dry the sample

and re-prepare, as water can exchange with the phenolic OH, altering its shift.

Protocol B: ESI-MS Analysis
Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to a

final working concentration of 1 µg/mL in Methanol/Water (50:50, v/v). Crucial: Do not add

trifluoroacetic acid (TFA), as it causes severe ion suppression in negative mode.

Instrument Setup: Configure the mass spectrometer for ESI negative mode. Set capillary

voltage to 2.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.

Acquisition: Scan from m/z 50 to 500. For MS/MS (CID), isolate the m/z 243 precursor and

apply a collision energy of 15-20 eV using Argon as the collision gas.

Self-Validation Step: Visually inspect the precursor ion cluster. The system is validated if the

m/z 243 and 245 peaks exhibit an exact 1:1 intensity ratio, confirming the presence of a

single bromine atom and ruling out isobaric contamination.

Protocol C: ATR-FTIR Spectroscopy
Background Acquisition: Before loading the sample, thoroughly clean the diamond ATR

crystal with isopropanol and allow it to dry. Run a background scan (32 co-added scans, 4

cm⁻¹ resolution) to subtract atmospheric CO2 and water vapor.

Sample Loading: Place 2-5 mg of the neat solid powder directly onto the center of the ATR

crystal.

Acquisition: Lower the ATR anvil and apply consistent, firm pressure until the real-time

spectral preview shows a transmittance of ~10% for the strongest band (usually the C=O

stretch). Co-add 32 scans.

Self-Validation Step: Check the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. If the baseline is

sloped, the sample pressure is uneven or the crystal is damaged. Re-apply pressure and re-

scan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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